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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolites of JNJ-
38877605, a potent and selective c-Met tyrosine kinase inhibitor. The formation of species-

specific insoluble metabolites, primarily driven by aldehyde oxidase, has been identified as a

critical factor in the renal toxicity observed in humans, leading to the discontinuation of its

clinical development.[1] This document summarizes key findings from in vitro and in vivo

studies, presenting available quantitative data, detailed experimental protocols, and

visualizations of relevant biological pathways and workflows to support further research and

drug development efforts.

Executive Summary
JNJ-38877605 undergoes complex metabolism that varies significantly across species. The

primary metabolic pathways in humans involve demethylation (to M2), hydroxylation (to

M5/M6), and glucuronidation (to M10).[2] A key metabolic step, hydroxylation of the quinoline

moiety to form M1 and M3, is catalyzed by aldehyde oxidase (AO).[2] These AO-derived

metabolites, particularly M1/M3 and M5/M6, are poorly soluble and have been shown to

precipitate in the renal tubules of humans and rabbits, causing crystal formation and

subsequent renal toxicity.[2][3] In contrast, preclinical species such as rats and dogs exhibit

significantly lower levels of these toxic metabolites, which explains the lack of renal toxicity

observed in these animal models.
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Data Presentation: Comparative Metabolite Profiles
While complete quantitative data from comparative plasma profiling is not publicly available in

its entirety, the following table summarizes the key findings regarding the relative abundance of

JNJ-38877605 metabolites across different species as described in published literature.

Metabolite
Formation
Pathway

Human &
Rabbit Plasma
Levels

Rat & Dog
Plasma Levels

Associated
Toxicity

M1/M3

Hydroxylation

(Aldehyde

Oxidase)

Significantly

Increased

Much Lower

Abundance

Renal crystal

formation,

nephrotoxicity

M2 N-demethylation Major metabolite Detected
Precursor to

other metabolites

M5/M6
Hydroxylation of

M2

Significantly

Increased

Much Lower

Abundance

Renal crystal

formation,

nephrotoxicity

M10
Glucuronidation

of M2
Major metabolite -

Implicated in

renal toxicity

M11 Minor pathway Minor metabolite - -

Data is based on descriptive findings from referenced studies. Specific concentration values

were not fully available in the reviewed literature.

Mandatory Visualization
Signaling Pathway
JNJ-38877605 is a selective inhibitor of the c-Met receptor tyrosine kinase. The binding of its

ligand, hepatocyte growth factor (HGF), to c-Met triggers a signaling cascade that plays a

crucial role in cell proliferation, survival, and motility. The diagram below illustrates the

simplified c-Met signaling pathway.
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Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow
The following diagram outlines a general workflow for the in vitro analysis of JNJ-38877605
metabolism.
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Caption: General workflow for in vitro metabolism studies of JNJ-38877605.

Experimental Protocols
In Vitro Metabolism in Liver Subcellular Fractions
Objective: To identify the metabolites of JNJ-38877605 and the enzymes responsible for their

formation.

Materials:
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JNJ-38877605 (radiolabeled, e.g., ³H-JNJ-38877605, can be used for quantitative analysis)

Liver microsomes and cytosol (or S9 fractions) from human, rabbit, rat, and dog

NADPH regenerating system

Potassium phosphate buffer (pH 7.4)

Specific enzyme inhibitors:

Quercetin (Aldehyde Oxidase inhibitor)

1-aminobenzotriazole (general Cytochrome P450 inhibitor)

Acetonitrile (for reaction termination)

LC-MS/MS system

Procedure:

Prepare incubation mixtures containing liver subcellular fractions (e.g., 0.5 mg/mL protein),

JNJ-38877605 (e.g., 5 µM), and potassium phosphate buffer.

For incubations with microsomes to assess CYP450-mediated metabolism, add an NADPH

regenerating system. For assessment of cytosolic enzymes like aldehyde oxidase, NADPH

is not required.

To identify the contribution of specific enzymes, pre-incubate the liver fractions with inhibitors

(e.g., quercetin) before adding JNJ-38877605.

Initiate the reaction by adding the substrate (JNJ-38877605) and incubate at 37°C for a

specified time (e.g., up to 120 minutes).

Terminate the reaction by adding an equal volume of cold acetonitrile.

Centrifuge the samples to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its

metabolites.

Aldehyde Oxidase Activity Assay
Objective: To specifically measure the activity of aldehyde oxidase in the metabolism of JNJ-
38877605.

Materials:

Liver cytosolic fractions from different species

JNJ-38877605

Potassium phosphate buffer (pH 7.4)

Potassium ferricyanide (as an electron acceptor for spectrophotometric assays, if applicable)

LC-MS/MS system

Procedure:

Prepare an assay mixture containing liver cytosol, buffer, and JNJ-38877605.

Incubate the mixture at 37°C.

At various time points, take aliquots and terminate the reaction with a suitable solvent (e.g.,

acetonitrile).

Analyze the samples by LC-MS/MS to measure the formation of the aldehyde oxidase-

specific metabolite (e.g., M3).

Alternatively, a spectrophotometric method using a probe substrate like benzaldehyde and

an electron acceptor can be used to determine general AO activity in the liver fractions.

Metabolite Identification and Quantification by LC-
MS/MS
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General Approach:

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of

mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid

(B).

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization

(ESI) source operating in positive ion mode.

Metabolite Identification: Identify metabolites based on their retention times and mass-to-

charge ratios (m/z) of precursor and product ions.

Quantification: For quantitative analysis, use reference standards for the parent drug and its

major metabolites. If standards are unavailable, radiolabeled compounds can be used to

determine relative abundance.

Conclusion
The metabolism of JNJ-38877605 is characterized by significant species-specific differences,

primarily driven by the activity of aldehyde oxidase. The formation of poorly soluble metabolites

in humans and rabbits leads to renal toxicity, a critical finding that was not predicted by

preclinical studies in rats and dogs. This case highlights the importance of using appropriate

animal models in preclinical toxicology studies, especially for compounds containing moieties

susceptible to metabolism by enzymes with highly variable interspecies activity like aldehyde

oxidase. The data and protocols presented in this guide are intended to aid researchers in

understanding the metabolic fate of JNJ-38877605 and to inform the development of safer

therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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